Emtricitabine, chemically known as 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine [], is a synthetic nucleoside analog of cytidine []. It belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs) [] and exhibits potent antiviral activity against human immunodeficiency virus type 1 (HIV-1) [, ] and hepatitis B virus (HBV) []. Emtricitabine is a key component in various antiretroviral therapies for HIV-1 infection [, , ] and is also being investigated for its potential in HIV pre-exposure prophylaxis (PrEP) [, ].
The synthesis of emtricitabine involves a highly diastereoselective synthesis of racemic 3'-thia-2',3'-dideoxycytidine and 3'-thia-2',3'-5-fluorodideoxycytidine []. This is followed by enzyme-mediated kinetic resolutions to separate the enantiomers. The (-)-enantiomer of 3'-thia-2',3'-5-fluorodideoxycytidine is the active compound, emtricitabine [].
Emtricitabine exerts its antiviral activity by inhibiting the activity of HIV-1 reverse transcriptase (RT) []. Emtricitabine 5'-triphosphate competes with the natural substrate deoxycytidine 5'-triphosphate for incorporation into the nascent viral DNA chain []. Once incorporated, emtricitabine 5'-triphosphate causes chain termination due to the lack of a 3'-hydroxyl group, thereby halting viral DNA synthesis [].
Antiretroviral Therapy:- Emtricitabine is widely used as a backbone component in various antiretroviral combination therapies for the treatment of HIV-1 infection [, , ]. It is often combined with other NRTIs, such as tenofovir disoproxil fumarate, and non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as efavirenz or rilpivirine [, , , , , , , , ].- Several studies have demonstrated the efficacy and safety of emtricitabine-containing regimens in achieving and maintaining virological suppression in HIV-infected individuals [, , , , , , ].
HIV Pre-Exposure Prophylaxis (PrEP):- Emtricitabine, in combination with tenofovir disoproxil fumarate, is being investigated for its potential in preventing HIV infection in high-risk individuals [, ]. - Clinical trials have shown promising results regarding the efficacy of emtricitabine/tenofovir disoproxil fumarate PrEP in reducing the risk of HIV acquisition [, ].
Hepatitis B Virus (HBV) Treatment:- Emtricitabine exhibits potent activity against HBV []. While not specifically approved for HBV treatment, it contributes to HBV suppression in individuals co-infected with HIV and HBV when used as part of antiretroviral therapy [].
Resistance Studies:- Emtricitabine resistance is primarily associated with the M184V/I mutation in the HIV-1 RT gene [, , ]. Studies have compared the resistance profiles of emtricitabine and lamivudine, another NRTI that also selects for the M184V/I mutation [, ].
Pharmacokinetic Studies:- Various studies have investigated the pharmacokinetics of emtricitabine, including its absorption, distribution, metabolism, and excretion [, , ]. These studies have explored the impact of factors such as obesity [], feminizing hormone therapy [], and drug interactions on the pharmacokinetic profile of emtricitabine [, , ].
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6